2-(4-bromo-5-chloro-2-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione
Overview
Description
2-(4-bromo-5-chloro-2-methylphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C15H15BrClNO2 and its molecular weight is 356.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.99747 g/mol and the complexity rating of the compound is 406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Reactivity
The compound is involved in the synthesis and functionalization of various chemical structures. For instance, the synthesis of N-[(3,5-Dimethylpyrazol-1-yl)methyl]phthalimide demonstrates the reactivity of related compounds in forming isoindole diones through reactions involving bromomethyl phthalimide and dimethylpyrazole, highlighting intramolecular hydrogen-bonding and C—H⋯π interactions (Su-Qing Wang, F. Jian, Huan-Qiang Liu, 2008) . Additionally, functionalization processes, as seen in the reactions of 2-(1-cyclohexen-1-yl)aniline derivatives with phthalic anhydride, lead to the formation of various substituted phenyl isoindole diones, showcasing pseudo-allylic halogenation and nucleophilic substitution reactions (R. Khusnitdinov, R. Sultanov, R. Gataullin, 2019) .
Molecular Structure Analysis
Research on the characterization of molecular structures using techniques like NMR spectroscopy has been pivotal in confirming the identities of isoindole dione derivatives. The detailed NMR spectral analysis helps in understanding the spatial arrangement and the electronic environment of the molecules (Khadim Dioukhane, Younas Aouine, A. Nakkabi, 2021) .
Photophysical and Electrochemical Properties
Studies involving ESIPT (Excited-State Intramolecular Proton Transfer) inspired fluorescent derivatives of isoindole diones reveal significant insights into their photophysical behavior. These studies not only contribute to understanding the solvent polarity effects on fluorescence but also highlight the thermal stability and potential applications of these compounds in optical materials and sensors (Mininath S. Deshmukh, N. Sekar, 2015) .
Halogen Bonding and Supramolecular Chemistry
Research into halogen substituents' effects on halogen bonding in related isoindole diones emphasizes the role of such interactions in forming supramolecular architectures. These studies are crucial for designing molecular assemblies and understanding the principles governing molecular recognition and assembly processes (A. Gurbanov, D. F. Mertsalov, F. Zubkov, 2021) .
Properties
IUPAC Name |
2-(4-bromo-5-chloro-2-methylphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClNO2/c1-8-6-11(16)12(17)7-13(8)18-14(19)9-4-2-3-5-10(9)15(18)20/h6-7,9-10H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOGYGOESOOEBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N2C(=O)C3CCCCC3C2=O)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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